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Compound of Interest

Compound Name: Cyclobutanecarboxamide

Cat. No.: B075595 Get Quote

Cyclobutanecarboxamide is a fascinating molecule that stands at the intersection of

foundational organic chemistry and advanced therapeutic design. As a functionalized four-

membered carbocycle, it embodies a unique combination of structural rigidity and chemical

reactivity, stemming largely from its inherent ring strain.[1] In the pharmaceutical and materials

science sectors, the cyclobutane motif is increasingly sought after as a bioisostere for more

common phenyl or gem-dimethyl groups. Its three-dimensional, sp³-rich character allows

chemists to "escape from flatland," designing molecules with improved metabolic stability,

enhanced binding affinity, and novel pharmacological profiles.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals. It moves beyond a simple recitation of data to provide a deeper

understanding of the causality behind Cyclobutanecarboxamide's properties. We will explore

its core physicochemical characteristics, delve into its reactivity through a mechanistic lens,

outline robust protocols for its analytical characterization, and discuss its applications as a

strategic building block in synthesis.

Section 1: Molecular and Physicochemical
Identifiers
Precise identification is the bedrock of chemical research. Cyclobutanecarboxamide is

cataloged across multiple chemical databases and regulatory inventories. The following table

summarizes its key identifiers.
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Identifier Value Source(s)

CAS Number 1503-98-6 [2][3]

Molecular Formula C₅H₉NO [2][3]

Molecular Weight 99.13 g/mol [2][3]

IUPAC Name cyclobutanecarboxamide [2]

Canonical SMILES C1CC(C1)C(=O)N [2]

InChIKey
MFNYBOWJWGPXFM-

UHFFFAOYSA-N
[2]

European Community (EC)

Number
622-833-4 [2]

Section 2: Core Physical Properties
The physical properties of a molecule dictate its behavior in various states and environments,

influencing everything from reaction conditions to formulation strategies.
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Property Value
Comments and Scientific
Context

Melting Point 155 °C

Boiling Point (Predicted) 254.7 ± 7.0 °C

This high boiling point is

indicative of strong

intermolecular hydrogen

bonding afforded by the

primary amide group.

Density (Predicted) 1.108 ± 0.06 g/cm³

Water Solubility Slightly Soluble (Inferred)

While specific quantitative data

is not readily available, the

parent cyclobutanecarboxylic

acid is slightly soluble in water.

[4] The amide group's ability to

act as both a hydrogen bond

donor and acceptor suggests

some aqueous solubility.

Organic Solvent Solubility
Soluble in Polar Organic

Solvents

Inferred from its use in NMR

studies where deuterated polar

solvents like DMSO are

employed for related

structures.[5] It is expected to

be soluble in alcohols, ethers,

and chlorinated solvents. The

parent cyclobutane is soluble

in non-polar organic solvents.

[6]

Topological Polar Surface Area

(TPSA)
43.1 Å²

[2] A TPSA value in this range

is often considered favorable

for cell permeability and drug-

likeness in medicinal

chemistry.

Hydrogen Bond Donor Count 1 [3] (from the -NH₂ group)
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Hydrogen Bond Acceptor

Count
1 [3] (from the C=O group)

Experimental Protocol: Isothermal Solubility
Determination
The lack of extensive public data on the solubility of Cyclobutanecarboxamide necessitates a

reliable experimental protocol for its determination. The isothermal shake-flask method is a

gold-standard technique for generating equilibrium solubility data.

Objective: To determine the equilibrium solubility of Cyclobutanecarboxamide in a selected

solvent at a specific temperature.

Materials:

Cyclobutanecarboxamide (≥97% purity)[3]

Selected solvent (e.g., Water, Ethanol, Ethyl Acetate) of analytical grade

Thermostatically controlled shaker bath

Analytical balance

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Volumetric flasks, pipettes, and vials

Methodology:

Preparation of Saturated Solutions: Add an excess amount of Cyclobutanecarboxamide to

several screw-capped vials. The presence of undissolved solid at the end of the experiment

is critical to ensure equilibrium has been reached.

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to

each vial.
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Equilibration: Place the sealed vials in the shaker bath set to the desired temperature (e.g.,

25 °C). Allow the mixtures to shake for 48-72 hours to ensure equilibrium is achieved.

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the

experimental temperature for at least 2 hours to permit the excess solid to settle.

Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it

through a 0.45 µm syringe filter into a pre-weighed volumetric flask. Dilute the filtrate with the

appropriate mobile phase for HPLC analysis.

Quantification: Analyze the diluted samples by a validated HPLC method against a standard

calibration curve of Cyclobutanecarboxamide.

Calculation: The solubility is calculated based on the concentration determined by HPLC and

the dilution factor, typically expressed in mg/mL or mol/L.

Section 3: Chemical Properties and Reactivity
The chemical behavior of Cyclobutanecarboxamide is dominated by two key features: the

reactivity of the primary amide functional group and the influence of the strained cyclobutane

ring.

Amide Hydrolysis
Like all amides, Cyclobutanecarboxamide can be hydrolyzed to its parent carboxylic acid and

ammonia under both acidic and basic conditions. The mechanism of this transformation is well-

understood and serves as a model for its reactivity. Under basic conditions, the reaction

typically proceeds via a nucleophilic acyl substitution mechanism (BAC2).[7][8][9]

Mechanism Insight (BAC2):

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic

carbonyl carbon of the amide. This step forms a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The

carbon-oxygen double bond is reformed, and the carbon-nitrogen bond is cleaved, expelling

an amide anion (⁻NH₂).
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Proton Transfer: The highly basic amide anion immediately deprotonates a water molecule to

form ammonia (NH₃) and regenerate a hydroxide ion, which acts catalytically.

Step 1: Nucleophilic Attack Step 2: Intermediate Collapse Step 3: Proton Transfer

Cyclobutanecarboxamide + OH⁻ Tetrahedral Intermediate Tetrahedral Intermediate Cyclobutanoate + ⁻NH₂
 

⁻NH₂ + H₂O NH₃ + OH⁻
 

Click to download full resolution via product page

Caption: BAC2 Hydrolysis of Cyclobutanecarboxamide.

Influence of the Cyclobutane Ring
The cyclobutane ring possesses significant angle strain (~26 kcal/mol), which influences the

reactivity of the attached functional groups.[1] This strain can make the ring susceptible to

opening under certain conditions, although the amide group itself is relatively stable. More

importantly, the rigid, puckered conformation of the ring serves as a valuable scaffold in

medicinal chemistry, locking substituents into specific spatial orientations. This conformational

restriction can enhance binding to biological targets and improve metabolic stability compared

to more flexible acyclic analogs.[1]

Section 4: Spectroscopic and Analytical
Characterization
Unambiguous characterization of Cyclobutanecarboxamide relies on a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of

the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons. Key

expected signals include:

A broad signal for the two amide protons (-NH₂).
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A multiplet for the single proton on the carbon bearing the amide group (methine proton).

Several multiplets for the six methylene protons (-CH₂) of the cyclobutane ring. The

chemical shifts of cyclobutane protons are typically found around 1.9-2.0 ppm.[10]

¹³C NMR: The carbon NMR spectrum is simpler and should show three distinct signals:

A signal for the carbonyl carbon (C=O) in the downfield region (~175-180 ppm).

A signal for the methine carbon attached to the amide group.

Signals for the methylene carbons of the ring.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.

N-H Stretching: Two characteristic peaks are expected in the 3100-3400 cm⁻¹ region,

corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

C=O Stretching (Amide I band): A strong, sharp absorption peak around 1640-1680 cm⁻¹ is

the hallmark of the amide carbonyl group.

N-H Bending (Amide II band): A peak around 1600-1640 cm⁻¹ resulting from N-H bending.

C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the

cyclobutane ring.

Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed

at m/z = 99. The fragmentation pattern would likely involve:

Loss of the amide group (•NH₂), resulting in a fragment at m/z = 83.

Cleavage of the C-C bond between the ring and the carbonyl group, leading to the cyclobutyl

cation at m/z = 57.

Ring-opening fragmentations characteristic of cyclic systems.
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Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Confirmation

Dissolve sample in
appropriate deuterated solvent

(e.g., DMSO-d6 for NMR)
or prepare KBr pellet (for IR)

Acquire ¹H, ¹³C NMR Spectra Acquire FT-IR Spectrum Acquire Mass Spectrum

Correlate chemical shifts and
coupling constants to structure

Identify characteristic functional
group frequencies (C=O, N-H)

Determine molecular weight and
analyze fragmentation patterns

Combine all spectral data to
confirm the structure of

Cyclobutanecarboxamide

Click to download full resolution via product page

Caption: A logical workflow for the structural elucidation of Cyclobutanecarboxamide.

Section 5: Applications in Drug Discovery and
Materials Science
Cyclobutanecarboxamide is not merely a chemical curiosity; it is a versatile building block for

constructing more complex and functionally valuable molecules.[1]

Pharmaceutical Intermediates: Its primary application is in drug discovery, where the

cyclobutane core acts as a conformationally restricted scaffold.[1] By replacing more flexible
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linear chains or planar aromatic rings with the cyclobutane unit, medicinal chemists can pre-

organize the molecule to fit more precisely into a target's binding site, potentially increasing

potency and selectivity.

Fine Chemical Synthesis: It serves as a starting material for a wide array of fine chemicals.

The amide can be converted to other functional groups, or the ring itself can be further

functionalized.

Material Science: The rigid nature of the cyclobutane ring can be leveraged to create novel

polymers and advanced materials with unique thermal and mechanical properties.

Drug Discovery Materials & Fine Chemicals

Cyclobutanecarboxamide
(Building Block)

Enzyme Inhibitors &
Receptor Modulators

Novel Polymers &
Advanced Materials

Complex Molecular
Architectures

Improved Properties:
- Metabolic Stability

- Binding Affinity
- Selectivity

Click to download full resolution via product page

Caption: Role of Cyclobutanecarboxamide as a versatile synthetic building block.

Section 6: Safety and Handling
As with any chemical reagent, proper handling of Cyclobutanecarboxamide is essential for

laboratory safety.

GHS Hazard Classification: The compound is classified with the following hazards:

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[2]
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H319: Causes serious eye irritation (Eye irritation, Category 2A)[2]

Precautionary Statements: Standard precautions should be followed, including:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves, eye protection, and face protection.

P301+P317: IF SWALLOWED: Get medical help.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2]

Storage: Store at room temperature in a dry, well-ventilated place.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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